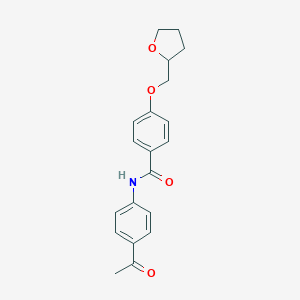![molecular formula C21H26N2O4S B250515 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by this compound results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound's mechanism of action involves the inhibition of carbonic anhydrase IX, which regulates pH in cancer cells. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating its potential use in combination therapy and optimizing its synthesis method.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 2-methylphenol with 4-(1-piperidinylsulfonyl)benzene-1,3-diol in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C21H26N2O4S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-4-5-9-20(16)27-17(2)21(24)22-18-10-12-19(13-11-18)28(25,26)23-14-6-3-7-15-23/h4-5,8-13,17H,3,6-7,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
RVYBQRISZOUNOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Kanonische SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

